molecular formula C10H13BO4 B1593218 3-(Propoxycarbonyl)phenylboronic acid CAS No. 850568-78-4

3-(Propoxycarbonyl)phenylboronic acid

Cat. No. B1593218
CAS RN: 850568-78-4
M. Wt: 208.02 g/mol
InChI Key: BSCFVVVAJINDLA-UHFFFAOYSA-N
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Description

3-(Propoxycarbonyl)phenylboronic acid is a chemical compound with the molecular formula C10H13BO4 . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group .


Molecular Structure Analysis

The molecular weight of 3-(Propoxycarbonyl)phenylboronic acid is 208.02 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital . More specific structural details could not be found.


Physical And Chemical Properties Analysis

The melting point of 3-(Propoxycarbonyl)phenylboronic acid is between 104-108°C, and its predicted boiling point is 378.3±44.0°C . The predicted density is 1.18±0.1 g/cm3 . It should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Glucose-Sensitive Polymers for Diabetes Treatment

Phenylboronic acid derivatives, like 3-(Propoxycarbonyl)phenylboronic acid, are used to create glucose-sensitive polymers. These polymers can enable self-regulated insulin release, which is crucial in the treatment of diabetes. They also serve as diagnostic agents .

Wound Healing and Tumour Targeting

These compounds have applications in wound healing due to their biochemical properties. Additionally, they can be functionalized for tumor targeting, making them valuable in cancer research and therapy .

Diagnostic Agent Development

Phenylboronic acids interact with sialic acid, a new class of molecular targets. This interaction is significant for developing diagnostic agents that can identify and bind specific biological markers .

Drug Delivery Systems

The compound’s ability to interact with various biological molecules makes it suitable for drug delivery applications. Researchers focus on phenylboronic acids to develop new strategies for delivering drugs to targeted sites within the body .

Sensing Applications

Boronic acids are integral in developing sensors for biological compounds like catechol and its derivatives, including dopamine, DOPA, and DOPAC. These sensors have potential applications in medical diagnostics and environmental monitoring .

Selective Binding Polymers

Research has been conducted on phenylboronic acid-functionalized polymers for their selective binding properties. These polymers can distinguish between similar molecules, which is beneficial for various biochemical applications .

Safety and Hazards

3-(Propoxycarbonyl)phenylboronic acid has hazard statements H315-H319-H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Future Directions

While specific future directions for 3-(Propoxycarbonyl)phenylboronic acid are not available, boronic acids have been used in various applications such as Suzuki coupling reactions, esterification, and functionalization of materials for detection of biological molecules . These could potentially be areas of future exploration for 3-(Propoxycarbonyl)phenylboronic acid.

properties

IUPAC Name

(3-propoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-2-6-15-10(12)8-4-3-5-9(7-8)11(13)14/h3-5,7,13-14H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCFVVVAJINDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629637
Record name [3-(Propoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propoxycarbonyl)phenylboronic acid

CAS RN

850568-78-4
Record name 1-Propyl 3-boronobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Propoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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